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molecular formula C13H12ClN3O2 B8516174 4-(4-amino-3-chlorophenoxy)-N-methylpyridine-2-carboxamide

4-(4-amino-3-chlorophenoxy)-N-methylpyridine-2-carboxamide

Cat. No. B8516174
M. Wt: 277.70 g/mol
InChI Key: YHOARBKHCZLFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076488B2

Procedure details

The title compound was prepared in the same manner described for 4-(4-amino-2-chlorophenoxy)pyridine-2-carboxylic acid methylamide, substituting 4-amino-3-chlorophenol for 4-amino-2-chlorophenol. 1H-NMR (DMSO-d6) δ 8.76 (m, 1H), 8.47 (d, 1H), 7.35 (s, 1H), 7.15 (s, 1H), 7.06 (dd, 1H), 6.85 to 6.95 (m, 2H), 5.43 (s, 2H), 2.78 (d, 3H); MS LC-MS [M+H]+=278.1 [M+H]+, RT=2.19 min.
Name
4-(4-amino-2-chlorophenoxy)pyridine-2-carboxylic acid methylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C:5]1[CH:10]=[C:9]([O:11][C:12]2[CH:17]=[CH:16][C:15]([NH2:18])=[CH:14][C:13]=2Cl)[CH:8]=[CH:7][N:6]=1)=[O:4].NC1C=CC(O)=C([Cl:28])C=1>>[CH3:1][NH:2][C:3]([C:5]1[CH:10]=[C:9]([O:11][C:12]2[CH:17]=[CH:16][C:15]([NH2:18])=[C:14]([Cl:28])[CH:13]=2)[CH:8]=[CH:7][N:6]=1)=[O:4]

Inputs

Step One
Name
4-(4-amino-2-chlorophenoxy)pyridine-2-carboxylic acid methylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)C1=NC=CC(=C1)OC1=C(C=C(C=C1)N)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC(=O)C1=NC=CC(=C1)OC1=CC(=C(C=C1)N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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